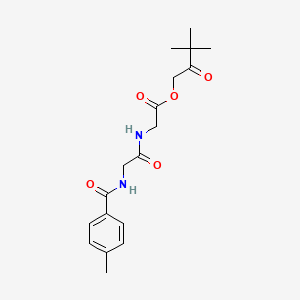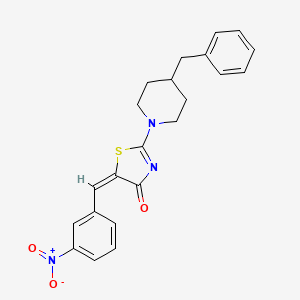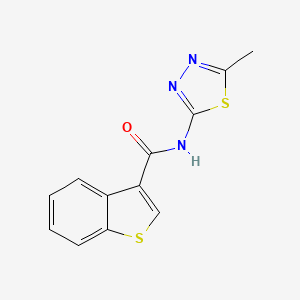![molecular formula C19H19N3O5 B4690821 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B4690821.png)
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide
Übersicht
Beschreibung
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have promising potential for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide involves the inhibition of specific enzymes and pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of enzymes such as AKT and mTOR, which are involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation in animal models, which may be due to its inhibition of the NF-κB pathway. Additionally, this compound has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide for lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition and analysis of specific cellular processes. However, one limitation is that this compound may not be effective in all types of cancer or inflammation, as different cell types may have different pathways involved in their growth and survival.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, further studies are needed to determine the efficacy of this compound in different types of cancer and inflammation, as well as its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as a cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. This compound has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-13-14(6-4-8-17(13)22(25)26)18(23)20-16-7-3-2-5-15(16)19(24)21-9-11-27-12-10-21/h2-8H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODHLSWDIMJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)
![1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)
![N-(2,6-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4690775.png)
![N-(2-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4690790.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4690813.png)
![2-(4-{[(1,1-dimethylpropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4690825.png)

![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4690838.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(methylthio)phenyl]butanamide](/img/structure/B4690845.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4690846.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B4690856.png)
![isopropyl 4-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4690858.png)